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Flagelin 22(TFA) -

Flagelin 22(TFA)

Catalog Number: EVT-243203
CAS Number:
Molecular Formula: C₉₅H₁₆₃F₃N₃₂O₃₆
Molecular Weight: 2386.50
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Flagelin 22 TFA (Flagellin 22 TFA), a fragment of bacterial flagellin, is an effective elicitor in both plants and algae.
Source and Classification

Flg22 is classified as a PAMP, which are molecular signatures recognized by the plant immune system. It is specifically derived from the conserved region of flagellin, a structural protein that forms the filament of bacterial flagella. The recognition of flg22 by plant receptors initiates signaling pathways that lead to various defensive responses, including the production of reactive oxygen species and the activation of defense-related genes.

Synthesis Analysis

Methods and Technical Details

The synthesis of flg22 can be achieved through solid-phase peptide synthesis (SPPS), which allows for the precise assembly of amino acids into peptides. The process typically involves:

  1. Selection of Amino Acids: The 22 amino acids that comprise flg22 are chosen based on their sequence derived from bacterial flagellin.
  2. Coupling Reactions: Each amino acid is sequentially added to a growing peptide chain using coupling reagents to facilitate bond formation.
  3. Cleavage and Purification: After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure high purity suitable for biological assays.

This method provides a reliable means to produce flg22 for experimental use in studying plant immunity.

Molecular Structure Analysis

Structure and Data

Flg22 has a specific molecular structure characterized by its linear sequence of amino acids. The sequence can be represented as follows:

Ala Gly Asp Ser Ala Gly Val Gly Gly Ser Ser Cys Gly Gly Thr Gly Ser Ser Gly\text{Ala Gly Asp Ser Ala Gly Val Gly Gly Ser Ser Cys Gly Gly Thr Gly Ser Ser Gly}

The structure consists of several key features:

  • Hydrophobic Regions: These regions facilitate interaction with membrane-bound receptors in plants.
  • Cysteine Residue: The presence of cysteine can lead to disulfide bond formation, which may stabilize the peptide structure.

The molecular weight of flg22 is approximately 2,500 Da, and it exhibits specific binding characteristics with plant receptors.

Chemical Reactions Analysis

Reactions and Technical Details

Flg22 engages in several key chemical reactions upon interaction with plant receptors:

  1. Binding to FLS2 Receptor: Flg22 binds specifically to the FLAGELLIN-SENSING 2 receptor, initiating a cascade of intracellular signaling events.
  2. Signal Transduction: This binding activates mitogen-activated protein kinases (MAPKs) and other signaling molecules, leading to defensive gene expression.
  3. Production of Reactive Oxygen Species: The interaction triggers an oxidative burst, which is part of the plant's defense mechanism against pathogens.

These reactions are essential for understanding how plants perceive and respond to bacterial threats.

Mechanism of Action

Process and Data

The mechanism of action for flg22 involves several steps:

  1. Recognition: Flg22 is recognized by the FLS2 receptor on the surface of plant cells.
  2. Receptor Activation: Binding induces conformational changes in FLS2, activating associated kinases such as BAK1.
  3. Signal Amplification: This leads to phosphorylation cascades involving MAPKs, resulting in the activation of transcription factors that regulate defense gene expression.
  4. Defense Response Activation: Ultimately, these signals culminate in physiological responses such as callose deposition, production of antimicrobial compounds, and enhanced resistance to subsequent infections.

Data shows that mutations in components of this pathway can significantly alter plant responses to flg22, highlighting its critical role in immunity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Flg22 exhibits several notable physical and chemical properties:

  • Solubility: Flg22 is soluble in aqueous solutions at physiological pH levels.
  • Stability: The peptide remains stable under various conditions but may be susceptible to degradation by proteolytic enzymes.
  • Biological Activity: Its activity is retained within a specific concentration range; typically effective at nanomolar concentrations.

Analyses have shown that modifications to its structure can impact its binding affinity and biological activity.

Applications

Scientific Uses

Flg22 has numerous applications in scientific research:

  1. Plant Immunity Studies: It serves as a model compound for studying plant-pathogen interactions and immune signaling pathways.
  2. Agricultural Biotechnology: Flg22 can be used to enhance disease resistance in crops through genetic engineering or treatment with synthetic versions.
  3. Functional Assays: Researchers utilize flg22 in assays to test the efficacy of potential agricultural chemicals aimed at boosting plant immune responses.

By understanding flg22's role in plant immunity, researchers can develop more effective strategies for crop protection against bacterial pathogens.

Introduction to Flagellin 22(TFA) in Plant Immune Signaling

Role of Flagellin-Derived Peptides in Pattern-Triggered Immunity (PTI)

The activation of PTI by Flagellin 22(TFA) involves a sophisticated sequence of molecular events beginning with epitope liberation from intact flagellin proteins. Research has identified two Arabidopsis subtilases (SBT5.2 and SBT1.7) that specifically cleave the C-terminus of the flg22 domain within bacterial flagellin. These apoplastic proteases generate the immunogenic peptide through precise proteolytic processing, as demonstrated by fluorescence-quenching assays using synthetic substrates mimicking the cleavage site (Nma-flg[47–56]-Dnp) [3]. Mutant plants lacking both enzymes exhibit delayed reactive oxygen species (ROS) production and impaired defense gene expression when challenged with full-length flagellin, confirming their biological significance in PTI initiation [3].

Following liberation, Flagellin 22(TFA) binds directly to the extracellular leucine-rich repeat (LRR) domain of FLS2, inducing conformational changes that facilitate complex formation with the co-receptor BAK1 (BRI1-Associated Kinase 1). This receptor assembly initiates intracellular signaling through reciprocal transphosphorylation events. Key outcomes include:

  • BIK1 kinase activation and subsequent phosphorylation of the NADPH oxidase RBOHD, leading to apoplastic ROS bursts within minutes [9]
  • Calcium influx through plasma membrane channels
  • MAP kinase cascade activation (MPK3/MPK6) [7]
  • Transcriptional reprogramming involving ethylene response factors (ERFs) and WRKY transcription factors [8]

The evolutionary arms race between plants and bacteria is reflected in flg22 sequence variations. Commensal and pathogenic bacteria exhibit epitope polymorphisms that enable immune evasion, while maintaining flagellar function. For instance, certain Pseudomonas variants possess flg22 sequences that act as FLS2 antagonists, suppressing immune activation [2]. This functional diversity illustrates the selective pressure exerted by plant immune systems on bacterial flagellin evolution.

Table 1: Functional Diversity of Flagellin Epitopes in Plant-Bacteria Interactions

Bacterial Originflg22 Sequence VariationPlant RecognitionImmune Consequence
Pseudomonas syringae (Typical)QRLSTGSRINSAKDDAAGLQIAStrong agonistROS burst, MAPK activation
Commensal variantsEvasive sequences (e.g., R→L substitution)Weak/antagonisticPTI suppression
Xanthomonas axonopodisQRLSTGSRINSAKDDAAGLQIAStrong agonistHR in tobacco
Rhizobium spp.Divergent C-terminusNon-recognitionNo immune activation

Flagellin 22(TFA) as a Model Elicitor in Arabidopsis thaliana Research

The genetic tractability of Arabidopsis thaliana combined with FLS2 conservation has established Flagellin 22(TFA) as a cornerstone elicitor for dissecting PTI signaling networks. Site-directed mutagenesis studies have identified Ser-938 within the FLS2 kinase domain as a critical phosphorylation site governing signal transduction. Transgenic plants expressing the phospho-null mutant FLS2(S938A) display abolished immune responses to Flagellin 22(TFA), including impaired BIK1 phosphorylation and ROS production. Conversely, the phosphomimetic mutant FLS2(S938D/E) fully restores defense activation, confirming that phosphorylation at Ser-938 is indispensable for downstream signaling [4].

Flagellin 22(TFA) induces multilayered transcriptional reprogramming characterized by:

  • Early gene induction: FRK1 (Flg22-Induced Receptor-like Kinase 1) within 30 minutes [1]
  • Mid-phase responses: ERF1 (Ethylene Response Factor 1) expression
  • Late defenses: PR1 (Pathogenesis-Related 1) and DEF (Defensin) accumulation [7]

This temporal regulation enables coordinated defense deployment, with FRK1 serving as a key biomarker for FLS2 activation in chemical screens [1]. The reverse chemical genetics approach using Flagellin 22(TFA) as a control has identified synthetic agonists (Maya1, Maya2) that weakly activate FLS2 through atypical binding modes, revealing unexpected receptor plasticity [1].

Research has further uncovered temporal regulation of Flagellin 22(TFA) responses mediated by the circadian clock and ethylene signaling. Experiments in tomato demonstrate that flg22-induced ROS and defense gene expression exhibit daytime-dependent enhancement, with peak responsiveness during the light period. This rhythmicity is abolished in the ethylene-insensitive Never ripe (Nr) mutant, indicating ethylene dependency for optimal PTI activation [7]. Such findings highlight how environmental cues integrate with MAMP perception to orchestrate defense.

Table 2: Molecular Tools for Probing FLS2 Signaling Using Flagellin 22(TFA)

Research ApproachKey FindingsExperimental System
Kinase site mutagenesisSer-938 phosphorylation essential for BIK1 activation and ROS burstArabidopsis transgenic lines (FLS2S938A/D) [4]
Chemical screensIdentification of Maya1/Maya2 as biased FLS2 agonistsLeaf triage with FRK1::LUC reporter [1]
Proteomic analysisFLS2-BAK1 complex formation; BIK1 dissociationCo-IP/MS after flg22 treatment [4]
Circadian studiesDaytime-dependent ROS bursts requiring ethyleneTomato wild-type vs. Nr mutant [7]
Apoplastic protease IDSBT5.2/SBT1.7 necessary for C-terminal cleavage of flg22In-gel proteolytic assays [3]

Evolutionary Significance of Flagellin Sensing in Plant-Bacteria Interactions

The co-evolutionary dynamics between flagellin epitopes and plant immune receptors represent a compelling model for host-microbe adaptation. The FLS2 receptor has undergone diversifying selection in the LRR domain across plant lineages, leading to species-specific recognition of particular flg22 variants. For example, while Arabidopsis FLS2 recognizes the canonical flg22 epitope, tomato possesses additional receptors (FLS3) that detect distinct flagellin domains (flgII-28) [7]. This receptor expansion enhances immune surveillance against polymorphic flagellins.

Analysis of plant-associated microbiota reveals enrichment for evasive flg22 variants that avoid immune detection. Under physiological stress conditions that repress plant immunity, however, communities shift toward immunogenic flagellin types, suggesting a trade-off between motility and immune evasion [2] [5]. This ecological flexibility demonstrates how bacteria dynamically adapt their MAMP profiles to navigate plant defenses.

The evolutionary conservation of flagellin sensing extends beyond flowering plants. Studies in basal plant lineages like liverworts reveal functional PTI responses to Flagellin 22(TFA), suggesting an ancient origin for this recognition mechanism during early plant terrestrialization [10]. The structural mimicry observed in pathogen effectors further underscores the centrality of flagellin signaling in plant-pathogen conflicts. For instance, the Xanthomonas axonopodis flagellin docks onto tobacco FLS2 through molecular interactions nearly identical to those observed in Arabidopsis, indicating convergent recognition mechanisms despite 150 million years of divergence [8]. These findings collectively establish Flagellin 22(TFA) as both a product and driver of co-evolutionary processes shaping plant-microbe interactions.

Table 3: Evolutionary Adaptations in Flagellin-FLS2 Systems

Evolutionary AspectPlant AdaptationBacterial Counter-Adaptation
Receptor specificityFLS2 diversification (e.g., tomato FLS3)Polymorphic flg22 epitopes
Recognition efficiencyCo-receptor recruitment (BAK1/SERKs)Glycosylation masking epitopes
Immune evasionSBT5.2/SBT1.7 proteases liberating flg22Effector-mediated protease inhibition
Ecological adaptationCircadian gating of responsesNighttime invasion exploiting dark repression
Phylogenetic conservationFunctional FLS2 orthologs in bryophytesCommensal variants with immune-suppressive epitopes

Properties

Product Name

Flagelin 22(TFA)

Molecular Formula

C₉₅H₁₆₃F₃N₃₂O₃₆

Molecular Weight

2386.50

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